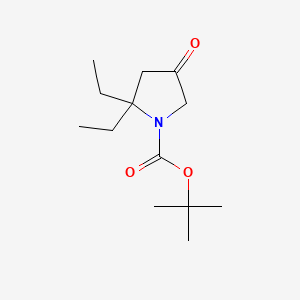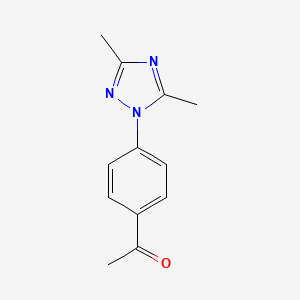
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
The synthesis of 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The triazole ring is then substituted with the desired phenyl group through nucleophilic substitution reactions.
Final Functionalization:
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer, antifungal, and antibacterial properties.
Biological Studies: The compound is used to study various biological pathways and mechanisms, particularly those involving the triazole ring.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can inhibit or activate specific pathways, leading to the desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds such as:
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one: This compound lacks the dimethyl groups on the triazole ring, which may affect its biological activity and binding affinity.
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one: The pyrazole ring in this compound may impart different pharmacological properties compared to the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and specificity .
Eigenschaften
Molekularformel |
C12H13N3O |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-[4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8(16)11-4-6-12(7-5-11)15-10(3)13-9(2)14-15/h4-7H,1-3H3 |
InChI-Schlüssel |
XRMFPAIWYCHRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
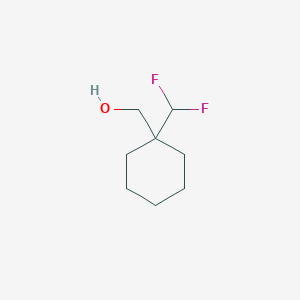
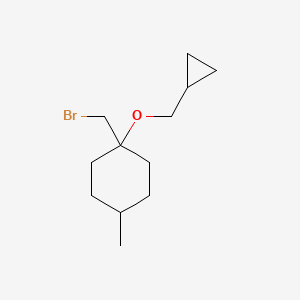
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
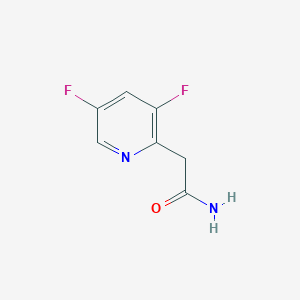
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
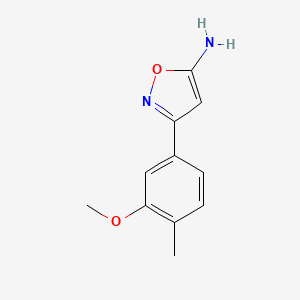
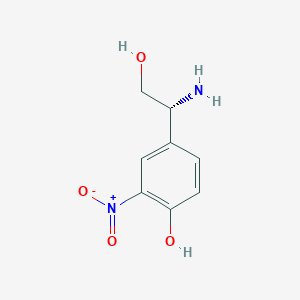
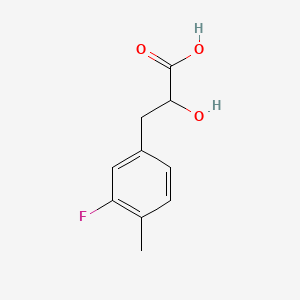
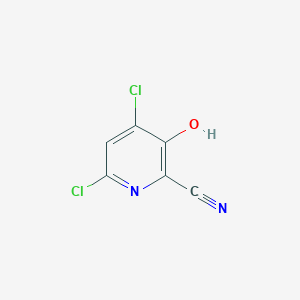

![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
